

N-Boc-PEG12-alcohol molecular weight and formula

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Compound of Interest

Compound Name: N-Boc-PEG12-alcohol

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In-Depth Technical Guide: N-Boc-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **N-Boc-PEG12-alcohol**, a versatile polyethylene glycol (PEG) linker crucial in the development of advanced bioconjugates and therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Properties of N-Boc-PEG12-alcohol

N-Boc-PEG12-alcohol is a monodisperse PEG derivative featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine group. The 12-unit PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated molecules.

Property	Value	References
Molecular Formula	C29H59NO14	[1][2]
Molecular Weight	645.8 g/mol	[2]
CAS Number	159156-95-3	
Purity	Typically ≥95%	-



Experimental Protocols

The utility of **N-Boc-PEG12-alcohol** lies in its bifunctional nature, allowing for sequential conjugation to two different molecules. The following protocols provide detailed methodologies for its use in a typical bioconjugation workflow, such as in the synthesis of a PROTAC.

Boc Group Deprotection to Expose the Primary Amine

The Boc protecting group is acid-labile and can be removed under mild acidic conditions to yield a free primary amine. This amine is then available for conjugation, typically to a molecule containing a carboxylic acid, such as an E3 ligase ligand.

Materials:

- N-Boc-PEG12-alcohol
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na2SO4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- Dissolve **N-Boc-PEG12-alcohol** in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of PEG linker) in a round-bottom flask with a magnetic stir bar.
- Cool the solution to 0 °C using an ice bath.



- Slowly add an excess of TFA (e.g., a 20-50% solution of TFA in DCM) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the excess TFA and DCM by rotary evaporation.
- Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected amino-PEG12-alcohol.

Conjugation of Amino-PEG12-alcohol to a Carboxylic Acid

The newly exposed primary amine can be coupled to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) using standard amide bond formation chemistry.

Materials:

- Amino-PEG12-alcohol (from Protocol 1)
- Carboxylic acid-containing molecule (Molecule-COOH)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)
- Anhydrous DCM or Dimethylformamide (DMF)
- Magnetic stirrer and stir bar

Procedure:

• Dissolve the carboxylic acid-containing molecule and a slight molar excess (1.1-1.2 equivalents) of amino-PEG12-alcohol in anhydrous DCM or DMF.



- Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. If using DCC, DMAP (0.1 equivalents) can be used as a catalyst.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- After the reaction is complete, filter the mixture to remove the urea byproduct if DCC was used.
- Purify the resulting conjugate using column chromatography to obtain the desired product (Molecule-NH-PEG12-OH).

Activation of the Terminal Hydroxyl Group and Conjugation

The terminal hydroxyl group of the PEG linker can be activated for conjugation to a second molecule, such as a protein of interest (POI) ligand. A common method is to convert the alcohol to a mesylate, which is a good leaving group for nucleophilic substitution.

Materials:

- Molecule-NH-PEG12-OH (from Protocol 2)
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous DCM
- POI ligand with a nucleophilic group (e.g., amine or thiol)

Procedure:

- Dissolve Molecule-NH-PEG12-OH in anhydrous DCM and cool to 0 °C.
- Add TEA or DIPEA (1.5-2.0 equivalents) to the solution.
- Slowly add MsCl (1.2 equivalents) and stir the reaction at 0 °C for 1-2 hours.



- The resulting mesylated intermediate can be used directly or after purification.
- Add the POI ligand to the reaction mixture containing the mesylated PEG conjugate.
- Allow the reaction to proceed at room temperature until completion.
- Purify the final PROTAC molecule using appropriate chromatographic techniques (e.g., HPLC).

Workflow Visualization

The following diagram illustrates the general workflow for synthesizing a PROTAC using **N-Boc-PEG12-alcohol** as a linker, as described in the experimental protocols.



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Caption: PROTAC synthesis workflow using **N-Boc-PEG12-alcohol**.

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